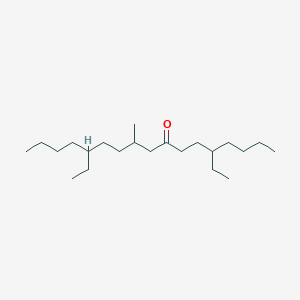![molecular formula C19H21NO3 B14269579 9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole CAS No. 160924-75-4](/img/structure/B14269579.png)
9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core substituted with a methoxy group and an oxirane ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole typically involves the reaction of 9-ethyl-3-(hydroxymethyl)carbazole with 2-(chloromethyl)oxirane in the presence of potassium hydroxide and potassium carbonate. The reaction is carried out in ethyl methyl ketone at 60°C for 36 hours . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy and oxirane groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or osmium tetroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy or oxirane groups.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(oxiran-2-yl)methoxy]benzonitrile: Similar in structure due to the presence of an oxirane ring.
9H-carbazole derivatives: Various derivatives with different substituents on the carbazole core.
Uniqueness
What sets 9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole apart is its combination of a carbazole core with both methoxy and oxirane substituents. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
160924-75-4 |
|---|---|
Molekularformel |
C19H21NO3 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
9-[3-methoxy-2-(oxiran-2-ylmethoxy)propyl]carbazole |
InChI |
InChI=1S/C19H21NO3/c1-21-11-14(22-12-15-13-23-15)10-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15H,10-13H2,1H3 |
InChI-Schlüssel |
ACUKEDUPDYMNHY-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(CN1C2=CC=CC=C2C3=CC=CC=C31)OCC4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
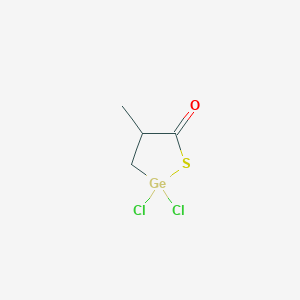
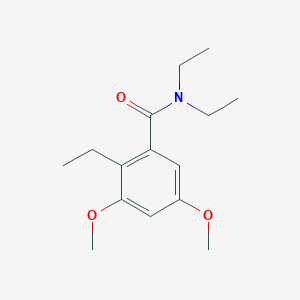
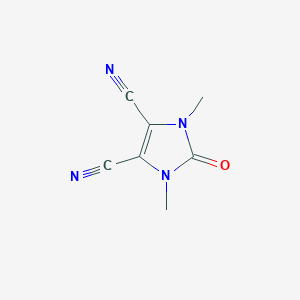
![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)
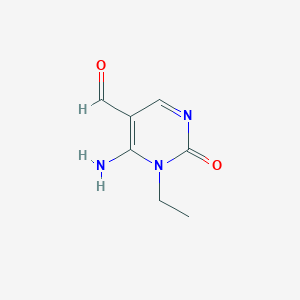


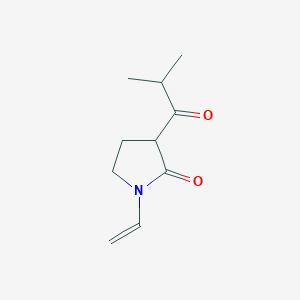
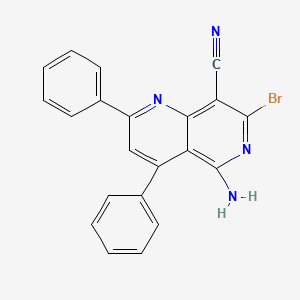

![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
